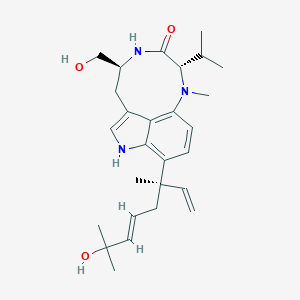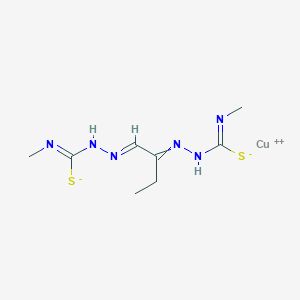
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) is a copper-containing complex that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This complex has been extensively studied for its anticancer and antimicrobial properties.
作用机制
The mechanism of action of Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) is not fully understood. However, it is believed that the complex exerts its anticancer and antimicrobial effects by disrupting the redox balance within cells. The copper ions in the complex are thought to generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components such as DNA, proteins, and lipids.
生化和生理效应
Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) has been shown to have a number of biochemical and physiological effects. In cancer cells, the complex has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis and metastasis. In microbial cells, the complex has been shown to disrupt cell membrane integrity and inhibit cell division.
实验室实验的优点和局限性
One advantage of using Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) in lab experiments is its stability. The complex is highly stable and can be stored for long periods of time without degradation. Another advantage is its broad-spectrum activity against cancer cells and microbial cells. However, one limitation of using this complex in lab experiments is its cytotoxicity. The complex can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
未来方向
There are several future directions for the research on Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone). One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the complex. Another area of interest is the investigation of the complex's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, the development of targeted delivery systems for the complex could improve its efficacy and reduce its toxicity to normal cells.
合成方法
The synthesis of Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) involves the reaction of ethylglyoxal with N(4)-methylthiosemicarbazone in the presence of copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ions. The resulting complex is a deep blue solid that is highly stable. The synthesis of this complex has been optimized by various researchers to increase the yield and purity of the final product.
科学研究应用
Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) has been extensively studied for its potential therapeutic applications. This complex has shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi.
属性
CAS 编号 |
127207-06-1 |
|---|---|
产品名称 |
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) |
分子式 |
C8H16CuN6S2+2 |
分子量 |
321.9 g/mol |
IUPAC 名称 |
copper;N'-methyl-N-[[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-4-6(12-14-8(16)10-3)5-11-13-7(15)9-2;/h5H,4H2,1-3H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6?; |
InChI 键 |
YUAOROJGTBZHPA-UHFFFAOYSA-N |
手性 SMILES |
CCC(=NNC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |
SMILES |
CCC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
规范 SMILES |
CCC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
同义词 |
copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) Cu-ETSM ethylglyoxal bis(N(4)-methylthiosemicarbazone)copper (II) complex |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



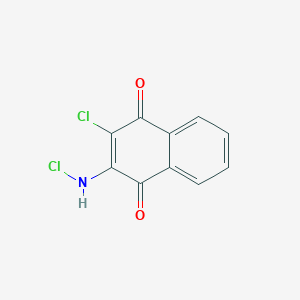
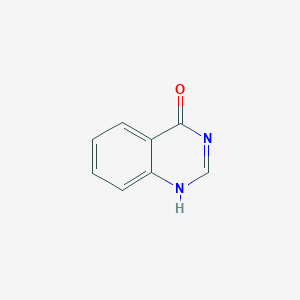
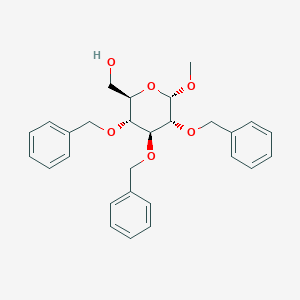
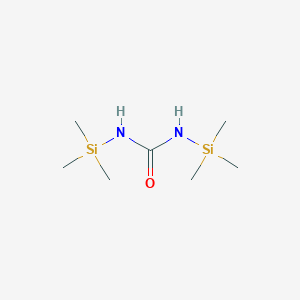
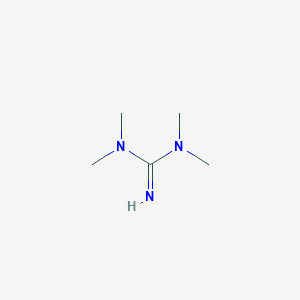
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
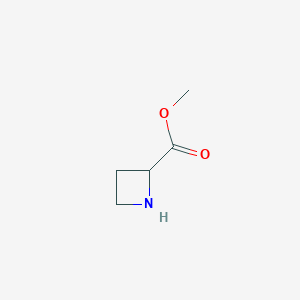
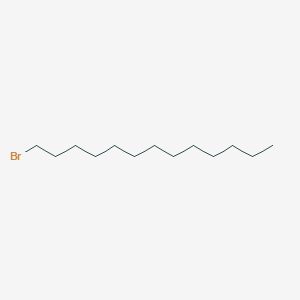
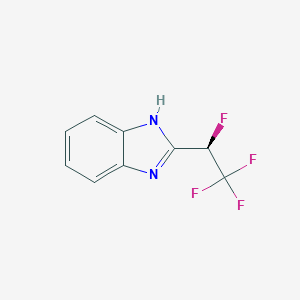
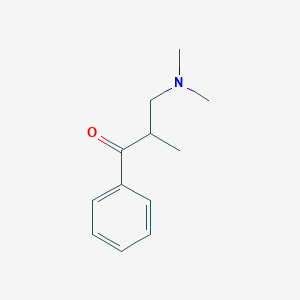
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
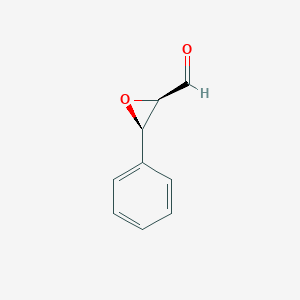
![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)
